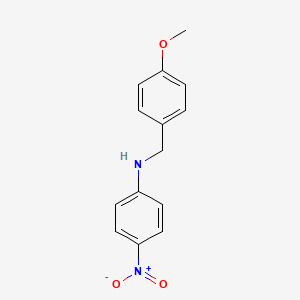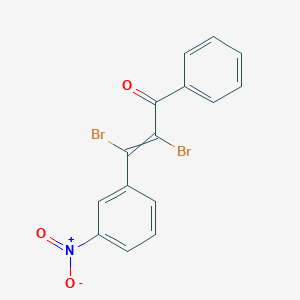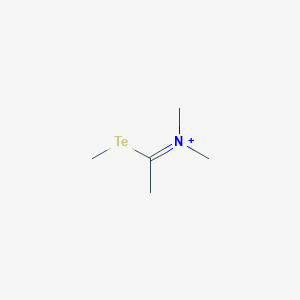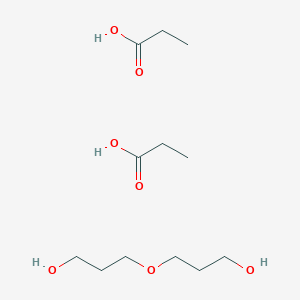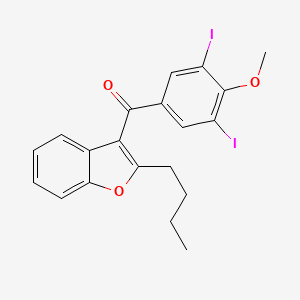![molecular formula C18H21NOSe B12547418 Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- CAS No. 869383-47-1](/img/structure/B12547418.png)
Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methyl-1-propanol with phenylselenium chloride to form the intermediate 2-methyl-1-[(phenylseleno)methyl]propanol.
Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylseleno group can undergo oxidation reactions to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding hydrocarbon.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of selenium-containing compounds on biological systems. Selenium is known for its antioxidant properties, and this compound can help elucidate the mechanisms by which selenium exerts its effects.
Medicine
In medicine, benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties
Industry
In the industrial sector, Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the benzamide moiety can interact with specific receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest benzamide derivative, known for its use in pharmaceuticals.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, used in the synthesis of dyes and pigments.
N-(2-Methylpropyl)benzamide: A derivative with a 2-methylpropyl group, used in the production of insect repellents.
Uniqueness
Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]- is unique due to the presence of the phenylseleno group. This group imparts distinct chemical properties, such as the ability to undergo redox reactions and form selenoxide intermediates. These properties make it valuable in various scientific and industrial applications, particularly in the development of selenium-based compounds.
Properties
CAS No. |
869383-47-1 |
|---|---|
Molecular Formula |
C18H21NOSe |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[(2S)-3-methyl-1-phenylselanylbutan-2-yl]benzamide |
InChI |
InChI=1S/C18H21NOSe/c1-14(2)17(13-21-16-11-7-4-8-12-16)19-18(20)15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20)/t17-/m1/s1 |
InChI Key |
NOOPSRUDWYXICI-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[Se]C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C[Se]C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



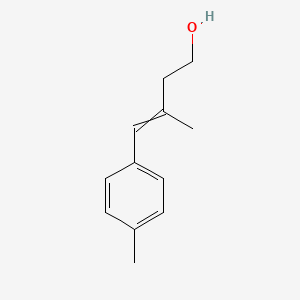


![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
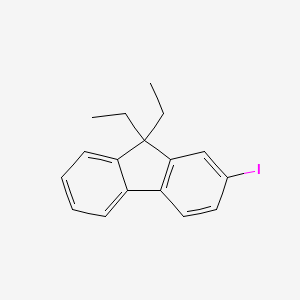

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
